Lipophilicity (XLogP3) Head-to-Head: N,6-Diisopropyl vs. 6-Isopropylpyrimidin-4-amine
N,6-bis(propan-2-yl)pyrimidin-4-amine exhibits an XLogP3 of 2.5, compared with an XLogP3 of approximately 1.1 for 6-isopropylpyrimidin-4-amine (CAS 1159818-06-0), the closest mono-substituted analog lacking the N-isopropyl group [1]. The addition of the N-isopropyl group therefore increases calculated lipophilicity by roughly 1.4 log units, a shift that places the compound in the optimal lipophilicity range (LogP 1–3) for CNS drug-like properties while remaining below the LogP >5 threshold associated with promiscuous binding and poor developability [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 6-Isopropylpyrimidin-4-amine (CAS 1159818-06-0): XLogP3 ≈ 1.1 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 |
| Conditions | Computed via XLogP3 algorithm (PubChem/ChemSrc); identical calculation method for both compounds |
Why This Matters
The 1.4-unit LogP increase positions N,6-bis(propan-2-yl)pyrimidin-4-amine closer to the lipophilicity sweet spot for membrane permeability while retaining acceptable aqueous solubility—a balance that mono-substituted analogs cannot achieve without additional synthetic modification.
- [1] Kuujia.com. Cas no 1251355-12-0: XLogP3 = 2.5. Accessed 2026-05-06. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
